Pravastatin Lactone-D3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

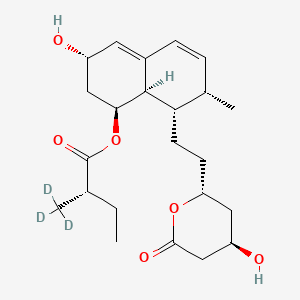

[(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,9,13-14,16-20,22,24-25H,4,7-8,10-12H2,1-3H3/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQARDMYXSOFTLN-BGFMQMSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Application of Deuterated Pravastatin Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pravastatin (B1207561) is a widely prescribed medication belonging to the statin class of drugs, used to lower cholesterol and prevent cardiovascular disease.[1] In the development and clinical monitoring of pharmaceuticals like pravastatin, accurate quantification in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results in LC-MS-based bioanalysis. This technical guide provides an in-depth overview of the synthesis of a deuterated pravastatin internal standard, specifically Pravastatin-d3, and its application in quantitative bioanalysis.

The Rationale for a Deuterated Internal Standard

In quantitative LC-MS analysis, an internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls. The ideal IS co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery. A stable isotope-labeled (SIL) internal standard, where one or more atoms are replaced with their heavier stable isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N), is considered the "gold standard". Deuterated standards are particularly common due to the relative ease and lower cost of incorporating deuterium.

Pravastatin-d3 is the deuterium-labeled analog of pravastatin.[2] The key advantages of using Pravastatin-d3 as an internal standard include:

-

Similar Physicochemical Properties: The substitution of hydrogen with deuterium results in a negligible difference in the physicochemical properties of the molecule. This ensures that Pravastatin-d3 behaves almost identically to unlabeled pravastatin during sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) and chromatographic separation.

-

Co-elution: Pravastatin-d3 co-elutes with pravastatin, meaning they experience the same matrix effects (ionization suppression or enhancement) in the mass spectrometer's ion source.

-

Mass Differentiation: The mass difference between Pravastatin-d3 and pravastatin allows for their simultaneous detection and quantification by the mass spectrometer without interference.

By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations introduced during the analytical process can be effectively normalized, leading to highly accurate and precise quantification.

Synthesis of Pravastatin-d3 Internal Standard

Based on commercially available Pravastatin-d3, the deuterium atoms are located on the methyl group of the 2-methylbutanoyl side chain. The synthesis, therefore, involves two key stages: the preparation of the deuterated side chain, (S)-2-(methyl-d3)butyric acid, and its subsequent esterification with the pravastatin core structure.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for Pravastatin-d3.

Experimental Protocols

1. Synthesis of (S)-2-(methyl-d3)butyric acid

This procedure outlines a plausible method for the synthesis of the deuterated side chain.

-

Step 1: Alkylation. To a solution of diethyl 2-ethylmalonate in a suitable aprotic solvent (e.g., tetrahydrofuran), add sodium hydride (NaH) at 0 °C. Stir the mixture for 30 minutes, then add trideuteromethyl iodide (CD₃I). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield the crude diethyl 2-ethyl-2-(methyl-d3)malonate.

-

Step 2: Hydrolysis. The crude product from the previous step is dissolved in a mixture of ethanol (B145695) and aqueous potassium hydroxide (B78521) (KOH). The solution is refluxed for 4 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous layer is acidified with concentrated hydrochloric acid (HCl). The resulting dicarboxylic acid is extracted with ethyl acetate, dried, and concentrated.

-

Step 3: Decarboxylation. The crude dicarboxylic acid is heated at a temperature sufficient to induce decarboxylation (typically 150-180 °C) until the evolution of carbon dioxide ceases. The resulting (S)-2-(methyl-d3)butyric acid is then purified by distillation.

2. Esterification with Pravastatin Core (Mevastatin)

Pravastatin is the 6-hydroxy metabolite of mevastatin (B1676542). Therefore, mevastatin can be used as the starting material for the esterification.

-

Step 4: Esterification. To a solution of mevastatin, (S)-2-(methyl-d3)butyric acid, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent such as dichloromethane, add dicyclohexylcarbodiimide (B1669883) (DCC) at 0 °C. The reaction mixture is stirred at room temperature for 24 hours. The dicyclohexylurea precipitate is removed by filtration. The filtrate is washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude Pravastatin-d3 is then purified by column chromatography.

Application in Bioanalysis

Pravastatin-d3 is primarily used as an internal standard for the quantification of pravastatin in biological matrices such as plasma and urine by LC-MS/MS.[3]

Experimental Workflow for Bioanalysis

Caption: Bioanalytical workflow using Pravastatin-d3.

Typical LC-MS/MS Parameters

The following table summarizes typical parameters for an LC-MS/MS method for the quantification of pravastatin using Pravastatin-d3 as an internal standard.

| Parameter | Typical Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase column |

| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a gradient or isocratic elution. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode. |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Pravastatin) | Precursor Ion (m/z) -> Product Ion (m/z) |

| MRM Transition (Pravastatin-d3) | Precursor Ion (m/z) -> Product Ion (m/z) |

Quantitative Data Summary

The use of Pravastatin-d3 allows for the development of robust and reliable bioanalytical methods. The following table presents a summary of typical validation parameters for such a method.

| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL in plasma |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | 95.2% - 108.5% |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 3.5% - 8.2%; Inter-day: 5.1% - 9.7% |

| Extraction Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | Minimal and compensated by the IS | Within acceptable limits |

Conclusion

The synthesis of deuterated pravastatin, specifically Pravastatin-d3, provides a critical tool for the accurate and precise quantification of the drug in biological samples. While the synthesis requires a multi-step process involving the preparation of a deuterated side chain and subsequent esterification, the resulting internal standard is invaluable for robust bioanalytical method development and validation. The use of Pravastatin-d3 in LC-MS/MS analysis effectively mitigates variability arising from sample preparation and matrix effects, ensuring the high quality of pharmacokinetic and clinical data in drug development and therapeutic drug monitoring.

References

The Core Mechanism of Pravastatin Lactone-D3 as an HMG-CoA Reductase Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pravastatin (B1207561), a member of the statin class of lipid-lowering agents, is a cornerstone in the management of hypercholesterolemia. Administered clinically in its active hydroxy acid form, its lactone variant, particularly the deuterated analog Pravastatin Lactone-d3, represents a significant tool for metabolic and pharmacokinetic research. This technical guide delineates the fundamental mechanism of action of this compound as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. We will explore the conversion of the lactone prodrug to its active acid form, the molecular interactions with the enzyme's active site, and the consequential downstream effects on the mevalonate (B85504) pathway. Furthermore, this guide will address the implications of deuterium (B1214612) substitution on the compound's metabolic stability and pharmacokinetic profile, supported by quantitative data, detailed experimental protocols, and illustrative signaling pathway diagrams.

Introduction: Pravastatin and the Role of Deuteration

Pravastatin is a semi-synthetic statin derived from mevastatin (B1676542) through a fermentation process followed by enzymatic hydroxylation.[1][2] Unlike lovastatin (B1675250) and simvastatin (B1681759), which are administered as inactive lactone prodrugs, pravastatin is typically administered as the active hydroxy acid.[3] However, a lactone form of pravastatin exists and can be formed under acidic conditions, such as in the stomach.[4] The interconversion between the lactone and hydroxy acid forms is pH-dependent.[5]

This compound is a stable, isotopically labeled version of pravastatin lactone.[6] The "d3" designation indicates the presence of three deuterium atoms, which are heavy isotopes of hydrogen. This substitution of hydrogen with deuterium can significantly alter the metabolic fate of the molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can lead to a longer metabolic half-life, reduced formation of certain metabolites, and potentially altered pharmacokinetic and pharmacodynamic profiles. In the context of pravastatin, deuteration could influence its conversion rate from the lactone to the active acid form and its subsequent metabolism.

Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase

The primary mechanism of action for all statins, including the active form of this compound, is the competitive inhibition of HMG-CoA reductase.[3] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the biosynthesis of cholesterol.[7]

Conversion of this compound to the Active Hydroxy Acid

This compound is a prodrug that must be converted to its active open-ring hydroxy acid form to exert its inhibitory effect on HMG-CoA reductase. This conversion primarily occurs through hydrolysis in the body.[8] The rate of this hydrolysis can be influenced by pH.[5]

Molecular Interaction with HMG-CoA Reductase

The active hydroxy acid form of pravastatin is structurally similar to the endogenous substrate, HMG-CoA. This structural mimicry allows it to bind to the active site of the HMG-CoA reductase enzyme.[9] By occupying the active site, pravastatin prevents the binding of HMG-CoA, thereby competitively inhibiting the enzyme's activity.[9] This inhibition reduces the production of mevalonate and all subsequent downstream products in the cholesterol biosynthesis pathway.[3]

Signaling Pathways and Downstream Effects

The inhibition of HMG-CoA reductase by pravastatin has profound effects on the mevalonate pathway and cellular cholesterol homeostasis.

The Mevalonate Pathway

The mevalonate pathway is a complex series of enzymatic reactions that produces cholesterol and other essential non-steroidal isoprenoids.

Cellular Response to Reduced Cholesterol Synthesis

The inhibition of cholesterol synthesis triggers a cellular feedback mechanism. The decrease in intracellular cholesterol levels leads to the upregulation of sterol regulatory element-binding proteins (SREBPs). These transcription factors increase the expression of the gene encoding the low-density lipoprotein (LDL) receptor.[3] The increased number of LDL receptors on the surface of liver cells enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering plasma LDL levels.[3]

Quantitative Data on HMG-CoA Reductase Inhibition

The inhibitory potency of statins is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity.

| Statin | IC50 (nM) for HMG-CoA Reductase Inhibition | Cell Type / Condition | Reference |

| Pravastatin | 95 | Hep G2 cell homogenates | [10][11] |

| Pravastatin | 20 | In vitro assay | [12] |

| Pravastatin | 5900 | Neonatal rat skeletal myotubes | [13] |

| Simvastatin | 18 | Hep G2 cell homogenates | [10] |

| Lovastatin | 61 | Hep G2 cell homogenates | [10] |

Experimental Protocols

In Vitro HMG-CoA Reductase Activity Assay (Spectrophotometric)

This protocol is adapted from commercially available HMG-CoA reductase assay kits and is suitable for determining the inhibitory potential of compounds like this compound.[1][7]

Principle: The activity of HMG-CoA reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.

Materials:

-

Purified HMG-CoA Reductase enzyme

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing DTT)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm at a controlled temperature (e.g., 37°C)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA substrate in each well of the 96-well plate.

-

Add varying concentrations of this compound to the test wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., pravastatin acid).

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the HMG-CoA Reductase enzyme to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 20 seconds for 10 minutes) using a spectrophotometer set to a kinetic reading mode.

-

Calculate the rate of NADPH oxidation (the slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Pravastatin | C23H36O7 | CID 54687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. This compound (pravastatin ester-d3) | Isotope-Labeled Compounds | 1217769-04-4 | Invivochem [invivochem.com]

- 7. Buy 3α-Hydroxy this compound (EVT-1460580) | 1329809-35-9 [evitachem.com]

- 8. Pravastatin - Wikipedia [en.wikipedia.org]

- 9. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pravastatin Sodium Salt, HMG-CoA reductase inhibitor (CAS 81131-70-6) | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. In vitro myotoxicity of the 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors, pravastatin, lovastatin, and simvastatin, using neonatal rat skeletal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Pivotal Role of Pravastatin Lactone-D3 in Advancing Metabolic Pathway Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pravastatin (B1207561), a member of the statin class of drugs, is a cornerstone in the management of hypercholesterolemia. Its primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Understanding the pharmacokinetics and metabolic effects of pravastatin is crucial for optimizing its therapeutic efficacy and safety. Pravastatin Lactone-D3, a deuterated analog of pravastatin lactone, has emerged as an indispensable tool in these investigations. This technical guide provides an in-depth exploration of the role of this compound in metabolic pathway studies, focusing on its application as a stable isotope-labeled internal standard in bioanalytical methods.

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] Its near-identical physicochemical properties to the analyte of interest, pravastatin, ensure that it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for variability and enhancing the accuracy and precision of quantification.[2][3] This guide will detail the experimental protocols, present quantitative performance data, and visualize the key metabolic pathways and analytical workflows where this compound plays a critical role.

The Mechanism of Action of Pravastatin

Pravastatin exerts its lipid-lowering effects by inhibiting the HMG-CoA reductase enzyme, which is primarily active in the liver. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the synthesis of cholesterol.[4] By blocking this step, pravastatin reduces the endogenous production of cholesterol. This reduction in intracellular cholesterol leads to an upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.

Cholesterol Biosynthesis Pathway and the Site of Action of Pravastatin

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the step inhibited by pravastatin.

References

Understanding Isotopic Labeling in Pravastatin Lactone-D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pravastatin (B1207561) Lactone-D3, a key isotopically labeled internal standard used in the quantitative analysis of pravastatin. This document details its synthesis, mechanism of action, and application in pharmacokinetic and metabolic studies, with a focus on providing practical experimental protocols and clearly presented quantitative data.

Introduction to Pravastatin and its Deuterated Analog

Pravastatin is a widely prescribed medication belonging to the statin class of drugs, used to lower cholesterol and prevent cardiovascular disease.[][2] It functions by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a critical enzyme in the cholesterol biosynthesis pathway.[3][4] Pravastatin is produced through the microbial hydroxylation of compactin, a natural product of fungi such as Penicillium citrinum.[5]

Pravastatin Lactone-D3 is a stable isotope-labeled version of pravastatin lactone, where three hydrogen atoms have been replaced by deuterium (B1214612).[6][7] This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[][8] The increased mass of the deuterated compound allows it to be distinguished from the unlabeled analyte, while its chemical and physical properties remain nearly identical, ensuring similar behavior during sample preparation and analysis.[]

Synthesis and Isotopic Labeling

The production of pravastatin is a multi-step process that begins with the fermentation of specific fungal strains to produce compactin.[5] This precursor then undergoes biotransformation, where a hydroxyl group is introduced at a specific position to yield pravastatin.[5] This hydroxylation is catalyzed by cytochrome P450 enzymes.[5]

While detailed proprietary methods for the synthesis of this compound are not extensively published in the public domain, the isotopic labeling with deuterium is typically achieved through specific chemical reactions. General methods for introducing deuterium into organic molecules include direct exchange of hydrogen atoms with a deuterium source, such as heavy water (D₂O), or through reductive deuteration processes.[7] In the case of this compound, the "D3" designation indicates the substitution of three hydrogen atoms.

Mechanism of Action of Pravastatin

Pravastatin exerts its lipid-lowering effects by inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the synthesis of cholesterol.[9][10] By blocking this rate-limiting step, pravastatin reduces the overall production of cholesterol in the liver.[9][10] This leads to an upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[9]

Applications of this compound in Research

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of pravastatin in various biological matrices, such as plasma and urine.[8] Its use is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results.[] These quantitative methods are essential in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of pravastatin.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters from a validated LC-MS/MS method for the determination of pravastatin and its metabolite, 3α-hydroxy pravastatin, in human plasma and urine using Pravastatin-D3 as an internal standard.

| Parameter | Pravastatin in Plasma | 3α-hydroxy pravastatin in Plasma | Pravastatin in Urine | 3α-hydroxy pravastatin in Urine |

| Linearity Range | 0.106–74.2 ng/mL | 0.105–73.8 ng/mL | 19.7–2.46 × 10³ ng/mL | 2.00–250 ng/mL |

| Intra-day Accuracy | 97.2% - 104% | 97.2% - 104% | 98.2% - 105% | 98.2% - 105% |

| Intra-day Precision | < 10% | < 10% | < 6% | < 6% |

| Inter-day Accuracy | 98.8% - 106% | 98.8% - 106% | 99.2% - 104% | 99.2% - 104% |

| Inter-day Precision | < 7% | < 7% | < 2% | < 2% |

Data compiled from a study by Nanassy et al.[8]

Experimental Protocols

Quantification of Pravastatin in Human Plasma and Urine by LC-MS/MS

This section provides a detailed methodology for the quantitative analysis of pravastatin using Pravastatin-D3 as an internal standard.

6.1.1. Materials and Reagents

-

Pravastatin sodium, 3α-hydroxy pravastatin sodium, and Pravastatin-D3 sodium (from a certified supplier)

-

Acetonitrile (B52724) (LC/MS grade)

-

Methanol (LC/MS grade)

-

Ammonium (B1175870) acetate (B1210297) (LC/MS grade)

-

Ethyl acetate (LC/MS grade)

-

Formic acid (LC/MS grade)

-

Acetic acid (LC/MS grade)

-

Blank human plasma and urine

6.1.2. Preparation of Standards and Quality Control Samples

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of Pravastatin-D3 in 30% (v/v) acetonitrile to a final concentration of 100 ng/mL for plasma analysis and 50.0 ng/mL for urine analysis.[8]

-

Analyte Stock Solutions: Prepare stock solutions of pravastatin and 3α-hydroxy pravastatin in 30% acetonitrile.[8]

-

Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solutions with 30% acetonitrile.[8]

-

Calibration Standards: Prepare calibration standards by spiking blank human plasma or urine with the working standard solutions to achieve the desired concentration range.[8]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.[8]

6.1.3. Sample Preparation (Liquid-Liquid Extraction)

-

To a sample of plasma or urine, add the Pravastatin-D3 internal standard solution.

-

Add a suitable organic extraction solvent (e.g., ethyl acetate).

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge the samples to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

6.1.4. HPLC-MS/MS Conditions

-

HPLC System: An Agilent HPLC 1200 series system or equivalent.[8]

-

Mass Spectrometer: An API 4000 triple quadrupole mass spectrometer or equivalent.[8]

-

Column: A Waters Symmetry C18 column (150 mm × 4.6 mm, 5 μm) or equivalent.[8]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

-

Ionization Mode: Electrospray Ionization (ESI), often in negative mode for pravastatin.

-

MRM Transitions: Monitor the specific mass-to-charge ratio (m/z) transitions for pravastatin and Pravastatin-D3. For example, a published method monitored the transition for pravastatin and its D3-labeled internal standard in negative ESI mode.[11]

Conclusion

This compound is an indispensable tool for researchers and drug development professionals involved in the study of pravastatin. Its use as an internal standard in LC-MS/MS assays allows for the highly accurate and precise quantification of pravastatin in biological matrices. This technical guide has provided an in-depth overview of its synthesis, mechanism of action, and, most importantly, detailed experimental protocols and quantitative data to aid in the design and execution of robust bioanalytical methods. The provided diagrams offer a clear visualization of the key pathways and workflows, further enhancing the understanding of the role and application of isotopically labeled pravastatin in pharmaceutical research.

References

- 2. researchgate.net [researchgate.net]

- 3. Pravastatin | C23H36O7 | CID 54687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 5. US20060194984A1 - Methods of making pravastatin sodium - Google Patents [patents.google.com]

- 6. Single-step fermentative production of the cholesterol-lowering drug pravastatin via reprogramming of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US7262218B2 - Forms of pravastatin sodium - Google Patents [patents.google.com]

- 8. US7425644B2 - Method of purifying pravastatin - Google Patents [patents.google.com]

- 9. Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Enhancing the biocatalytic manufacture of the key intermediate of atorvastatin by focused directed evolution of halohydrin dehalogenase - PMC [pmc.ncbi.nlm.nih.gov]

Pravastatin Lactone-D3: A Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity assessment of Pravastatin Lactone-D3, a critical deuterated internal standard used in pharmacokinetic and drug metabolism studies. Understanding the quality and characterization of this reference material is paramount for ensuring the accuracy and reliability of analytical data in drug development.

Introduction to this compound

This compound is the deuterated form of Pravastatin Lactone, a metabolite and impurity of Pravastatin, a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol.[1][2] The incorporation of three deuterium (B1214612) atoms (D3) provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical methods. Its use allows for precise quantification of Pravastatin and its metabolites in complex biological matrices by correcting for variability during sample preparation and analysis.[3][4][5]

The quality of any analytical reference standard is documented in its Certificate of Analysis. This document provides critical information about the identity, purity, and characterization of the material, ensuring its suitability for its intended use.

Representative Certificate of Analysis

A Certificate of Analysis for a high-purity reference standard like this compound is a formal document that attests to its quality and compliance with specifications. The following tables summarize the typical quantitative data found on a CoA for this material.

Disclaimer: The data presented in these tables is for illustrative purposes only and represents typical specifications. Always refer to the lot-specific Certificate of Analysis provided by the supplier for actual values.

Table 1: Product Information

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 1217769-04-4[1][6][7][8] |

| Molecular Formula | C₂₃H₃₁D₃O₆[1][7][8] |

| Molecular Weight | 409.53 g/mol [1][8] |

| Lot Number | [Lot-specific] |

| Manufacture Date | [Lot-specific] |

| Retest Date | [Lot-specific] |

Table 2: Analytical Test Results

| Test | Method | Acceptance Criteria | Illustrative Result |

| Appearance | Visual | White to off-white solid | Conforms |

| Identity (¹H-NMR) | NMR Spectroscopy | Conforms to structure | Conforms |

| Identity (MS) | Mass Spectrometry | Conforms to expected mass | Conforms |

| Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium incorporation | 99.6% |

| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |

| Water Content | Karl Fischer | ≤ 1.0% | 0.2% |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the purity and identity of this compound. Below is a representative protocol for purity determination using High-Performance Liquid Chromatography (HPLC).

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method is designed to separate this compound from its non-deuterated counterpart and other potential impurities.

Objective: To determine the chromatographic purity of this compound by area percentage using HPLC with UV detection.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Analytical balance

-

Volumetric flasks, pipettes, and vials

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size[6]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio.[6][9]

-

Flow Rate: 1.0 mL/min[9]

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Run Time: 20 minutes

Procedure:

-

Standard Preparation: Accurately weigh approximately 1.0 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 0.1 mg/mL.

-

Sample Preparation: Prepare the sample to be tested in the same manner as the standard solution.

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no system peaks interfere with the analyte.

-

Inject the standard solution to determine the retention time of the main peak.

-

Inject the sample solution in duplicate.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percentage of the main peak relative to the total area of all peaks.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Visualized Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

Caption: Logical workflow for the generation of a Certificate of Analysis.

Caption: Experimental workflow for HPLC purity analysis.

References

- 1. scbt.com [scbt.com]

- 2. This compound - CAS - 1217769-04-4 | Axios Research [axios-research.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. Deuterium Labelled Drug Standards | Deuteration Tech [svchembiotech.com]

- 5. Deuterated Compounds [simsonpharma.com]

- 6. japsr.in [japsr.in]

- 7. scribd.com [scribd.com]

- 8. Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajrcps.com [ajrcps.com]

- 10. mdpi.com [mdpi.com]

A Technical Guide to Commercial Sources and Availability of Pravastatin Lactone-D3

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial sources, availability, and technical specifications of Pravastatin (B1207561) Lactone-D3. It is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled compound for their studies.

Introduction

Pravastatin, a member of the statin class of drugs, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Its lactone form is a prodrug that is converted to the active hydroxy acid form in the body. Pravastatin Lactone-D3 is a deuterated analog of pravastatin lactone, which serves as an invaluable tool in pharmacokinetic and metabolic studies. The inclusion of deuterium (B1214612) atoms allows for its use as an internal standard in mass spectrometry-based analytical methods, enabling precise and accurate quantification of pravastatin and its metabolites in biological matrices.

Commercial Availability and Supplier Specifications

This compound is available from several commercial suppliers specializing in analytical standards and research chemicals. The table below summarizes the key quantitative data for this compound from prominent vendors. It is important to note that specifications can vary by lot, and it is always recommended to consult the supplier's Certificate of Analysis (CoA) for the most accurate and up-to-date information.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Enrichment/Purity |

| LGC Standards | TRC-P701195 | 1217769-04-4 | C₂₃H₃₁D₃O₆ | 409.53 | >95% (HPLC) | Not explicitly stated for the lactone, but a representative lot for the D3 sodium salt is 86% d3, 13% d2, 1% d1.[2] |

| Santa Cruz Biotechnology | sc-219636 | 1217769-04-4 | C₂₃H₃₁D₃O₆ | 409.53 | 98% (TLC) | 99.3% |

| Toronto Research Chemicals (TRC) | P701195 | 1217769-04-4 | C₂₃H₃₁D₃O₆ | 409.53 | >95% (HPLC) | Not explicitly stated. |

| Clinivex | RCLS3C37957 | 1217769-04-4 | C₂₃H₃₁D₃O₆ | 409.54 | Not explicitly stated. | Not explicitly stated. |

| Pharmaffiliates | PA STI 074500 | 1217769-04-4 | C₂₃H₃₁D₃O₆ | 409.53 | Not explicitly stated. | Not explicitly stated.[3] |

Experimental Protocols

Synthesis of this compound (Illustrative)

While specific, detailed proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a general understanding of the synthetic approach can be derived from the literature on statin synthesis and deuteration techniques. The synthesis of pravastatin itself typically involves the microbial hydroxylation of compactin.[1] The introduction of deuterium atoms at the methyl group of the butanoate side chain can be achieved through various organic synthesis methods. A plausible, though generalized, approach is outlined below. It is important to note that this is a representative example and not a definitive protocol.

Disclaimer: This is a generalized and illustrative synthetic scheme. The actual synthesis of deuterated compounds is a complex process that should only be performed by trained chemists in a controlled laboratory setting.

A potential synthetic route could involve:

-

Preparation of a Deuterated Precursor: Synthesis of (S)-2-(methyl-d3)butanoic acid. This could be achieved through various methods, such as the methylation of a suitable precursor with a deuterated methylating agent (e.g., iodomethane-d3).

-

Esterification: Esterification of the deuterated butanoic acid with a protected pravastatin core structure. The pravastatin core would have its reactive functional groups, other than the esterification site, protected.

-

Deprotection: Removal of the protecting groups to yield the final this compound.

-

Purification: Purification of the final product using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high chemical and isotopic purity.

Use as an Internal Standard in LC-MS/MS Analysis

This compound is commonly used as an internal standard for the quantification of pravastatin and its metabolites in biological samples like plasma and urine.[4] A typical experimental workflow is as follows:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of this compound solution of a known concentration.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS).

-

Separate the analyte (pravastatin) from the internal standard (this compound) and other matrix components using a suitable C18 column and a gradient elution program with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol).

-

Detect and quantify the analyte and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both pravastatin and this compound are monitored.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and to quantify the concentration of the analyte in the unknown samples.

-

Visualizations

Cholesterol Biosynthesis Pathway and the Site of Action of Pravastatin

The following diagram illustrates the key steps in the cholesterol biosynthesis pathway, highlighting the inhibition of HMG-CoA reductase by pravastatin.

Caption: Cholesterol biosynthesis pathway and the inhibitory action of pravastatin.

Experimental Workflow for Quantification of Pravastatin using this compound

This diagram outlines the general workflow for using this compound as an internal standard in a typical bioanalytical method.

Caption: Workflow for pravastatin quantification using a deuterated internal standard.

Potential Signaling Pathway Affected by Statin Lactones

While the primary role of this compound is as an internal standard, research on other statin lactones, such as lovastatin (B1675250) lactone, has suggested potential effects on cellular signaling pathways. The following diagram illustrates a representative pathway that could be influenced by statin lactones, based on existing literature. It is important to note that the direct effects of pravastatin lactone on this specific pathway may require further investigation.

Caption: A potential signaling pathway influenced by statin lactones.

References

- 1. Buy 3α-Hydroxy this compound (EVT-1460580) | 1329809-35-9 [evitachem.com]

- 2. Pravastatin-d3 Sodium Salt (major) | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Biotransformation of Pravastatin to Its Lactone Form: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pravastatin (B1207561), a hydrophilic HMG-CoA reductase inhibitor, is primarily administered in its active hydroxy acid form. However, in vivo, it can undergo biotransformation to its inactive lactone metabolite, pravastatin lactone. This conversion, mediated predominantly by UDP-glucuronosyltransferases (UGTs), proceeds through the formation of an unstable acyl glucuronide intermediate. The interconversion between the active acid and inactive lactone forms is a critical aspect of pravastatin's pharmacokinetic profile and has implications for its therapeutic efficacy and safety. This technical guide provides an in-depth overview of the in vivo biotransformation of pravastatin to its lactone form, detailing the enzymatic pathways, summarizing quantitative data, and providing established experimental protocols for its study.

Introduction

Pravastatin is a widely prescribed medication for the treatment of hypercholesterolemia. Unlike some other statins that are administered as inactive lactone prodrugs, pravastatin is given as the pharmacologically active hydroxy acid. The reversible conversion to its lactone form in vivo represents a significant metabolic pathway that influences the drug's disposition and overall therapeutic effect. Understanding the mechanisms and kinetics of this biotransformation is crucial for drug development professionals and researchers in the field of pharmacology and drug metabolism.

The Biotransformation Pathway of Pravastatin to Pravastatin Lactone

The primary mechanism for the conversion of pravastatin to pravastatin lactone in vivo involves a two-step process mediated by UDP-glucuronosyltransferase (UGT) enzymes.

-

Acyl Glucuronidation: The carboxylic acid group of pravastatin is conjugated with glucuronic acid to form a pravastatin acyl glucuronide. This reaction is catalyzed by UGT enzymes, with UGT1A1, UGT1A3, and UGT2B7 being identified as the key isoforms involved in this process.

-

Intramolecular Cyclization (Lactonization): The resulting acyl glucuronide is an unstable intermediate that can undergo spontaneous, non-enzymatic intramolecular cyclization. This process leads to the formation of the more stable pravastatin lactone and the release of glucuronic acid.

The interconversion is also influenced by pH, with acidic conditions favoring the lactone form.

Quantitative Data on Pravastatin Biotransformation

Quantitative data on the in vivo conversion of pravastatin to its lactone form is crucial for pharmacokinetic modeling and understanding its clinical implications. The following tables summarize key pharmacokinetic parameters and tissue distribution data from studies in humans and rats.

Table 1: Pharmacokinetic Parameters of Pravastatin and Pravastatin Lactone in Humans Following Oral Administration

| Parameter | Pravastatin | Pravastatin Lactone | Reference |

| Cmax (ng/mL) | 30-55 | Variable, generally lower than pravastatin | [1] |

| Tmax (h) | 1-1.5 | Similar to pravastatin | [1] |

| AUC (ng·h/mL) | 60-90 | Lower than pravastatin | [1] |

| Half-life (t½) (h) | ~1.8 | Not explicitly reported, but detectable | [1] |

Table 2: Tissue Distribution of Pravastatin in Rats Following Intravenous Administration

| Tissue | Uptake Clearance (CLuptake, mL/min/kg) | Reference |

| Liver | 22.8 | [2] |

| Kidney | 2.36 | [2] |

| Other Tissues | < 0.2 | [2] |

Note: Data for pravastatin lactone tissue distribution is limited, but its formation is expected to be highest in tissues with significant UGT activity, such as the liver.

Experimental Protocols

In Vivo Study of Pravastatin Pharmacokinetics in Rats

This protocol outlines a typical in vivo experiment to determine the pharmacokinetic profiles of pravastatin and pravastatin lactone in rats.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Dosing: Pravastatin is administered orally via gavage at a specified dose.

-

Sample Collection: Blood samples are collected at predetermined time points into tubes containing an anticoagulant and a stabilizer (e.g., acidified to pH 4.5 to prevent interconversion).

-

Sample Preparation (Solid-Phase Extraction):

-

Plasma is separated by centrifugation.

-

An internal standard is added to the plasma.

-

The plasma is loaded onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., C8 or C18).

-

The cartridge is washed to remove interfering substances.

-

Pravastatin and pravastatin lactone are eluted with an appropriate solvent (e.g., acetonitrile (B52724)/ammonium (B1175870) acetate (B1210297) mixture).

-

The eluate is evaporated and reconstituted in the mobile phase for analysis.

-

-

Analytical Method: Quantification is performed using a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method.[3]

In Vitro UGT-Mediated Lactonization Assay

This protocol describes an in vitro assay to investigate the kinetics of pravastatin lactonization by specific UGT isoforms using human liver microsomes or recombinant UGT enzymes.

Methodology:

-

Enzyme Source: Human liver microsomes (HLM) or recombinant human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT2B7 expressed in a suitable system).

-

Incubation:

-

A reaction mixture containing the enzyme source, pravastatin at various concentrations, and a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) is prepared.

-

The reaction is initiated by adding the co-factor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA).

-

The mixture is incubated at 37°C for a specified time.

-

The reaction is terminated by adding a cold organic solvent like acetonitrile.

-

-

Sample Processing: The terminated reaction mixture is centrifuged to precipitate proteins.

-

Analysis: The supernatant is analyzed by UHPLC-MS/MS to quantify the formation of pravastatin lactone and the depletion of pravastatin.

-

Data Analysis: The rate of lactone formation at different substrate concentrations is used to determine enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

Analytical Method: UHPLC-MS/MS for Pravastatin and Pravastatin Lactone

A sensitive and specific UHPLC-MS/MS method is essential for the accurate quantification of pravastatin and its lactone in biological matrices.

Table 3: Typical UHPLC-MS/MS Parameters

| Parameter | Pravastatin | Pravastatin Lactone |

| Chromatographic Column | C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.7 µm) | C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with acetonitrile and ammonium acetate buffer (pH ~4.0) | Gradient elution with acetonitrile and ammonium acetate buffer (pH ~4.0) |

| Ionization Mode | Electrospray Ionization (ESI) - Negative | Electrospray Ionization (ESI) - Positive |

| MS/MS Transition (m/z) | e.g., 423.2 → 321.1 | e.g., 407.2 → 289.2 |

Note: Specific m/z transitions may vary depending on the instrument and adduct ions formed.[3]

Conclusion

The biotransformation of pravastatin to its lactone form is a significant metabolic pathway mediated by UGT enzymes, primarily in the liver. This conversion from the active hydroxy acid to the inactive lactone can influence the overall pharmacokinetic and pharmacodynamic profile of the drug. A thorough understanding of this process, supported by robust in vivo and in vitro experimental data, is essential for optimizing the therapeutic use of pravastatin and for the development of future statin-based therapies. The methodologies and data presented in this guide provide a comprehensive resource for researchers and scientists working in this area.

References

- 1. Disposition and metabolism of pravastatin sodium in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tissue-selective uptake of pravastatin in rats: contribution of a specific carrier-mediated uptake system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative pharmacokinetics of lovastatin, simvastatin and pravastatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Physicochemical Differences Between Pravastatin and its Lactone Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pravastatin (B1207561), a widely prescribed HMG-CoA reductase inhibitor, is administered as its active hydroxy acid form to manage hypercholesterolemia.[1][2][3] In vivo, it exists in a pH-dependent equilibrium with its inactive lactone metabolite.[4] Understanding the distinct physicochemical characteristics of these two moieties is paramount for drug development, formulation, analytical method development, and comprehending its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core physicochemical differences, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Physicochemical Properties: A Comparative Analysis

The fundamental structural difference between pravastatin and its lactone metabolite—the open-ring hydroxy acid versus the closed-ring ester—drives significant variations in their physicochemical properties. These differences influence their solubility, lipophilicity, and ultimately, their biological behavior.

| Property | Pravastatin (Hydroxy Acid) | Pravastatin Lactone | Significance |

| Molecular Formula | C23H36O7[1] | C23H34O6[5][6] | The loss of a water molecule upon lactonization is reflected in the molecular formula. |

| Molecular Weight | 424.5 g/mol [1] | 406.5 g/mol [5][7] | The lactone is lighter due to the elimination of water. |

| pKa | 4.2[1][2][4] | 13.49 (Predicted)[7] | Pravastatin is a weak acid and will be ionized at physiological pH, impacting its absorption and distribution. The lactone lacks the acidic carboxylic group. |

| logP (Octanol/Water) | 0.59[1] (Predicted: 1.6 - 2.23)[1][2] | 2.4 (Predicted)[5] | Pravastatin is significantly more hydrophilic (lower logP) than its more lipophilic lactone metabolite.[8] |

| Aqueous Solubility | >100-fold more soluble than the lactone form[8] | 0.18 mg/mL at 23°C[8] | The high hydrophilicity of pravastatin contributes to its lower permeation into nonhepatic cells and selective inhibition of cholesterol synthesis.[8] |

| Melting Point | 171.2 - 173°C[1] | 140 - 143°C[7] | The difference in crystal packing and intermolecular forces results in a lower melting point for the lactone. |

| UV Maximum (in Ethanol) | Not explicitly found for the acid form | 230, 237, 245 nm[1] | The conjugated diene system in the hexahydronaphthalene (B12109599) ring is the primary chromophore. |

| Biological Activity | Active HMG-CoA Reductase Inhibitor[1][2] | Inactive Prodrug/Metabolite[9] | The open hydroxy acid form is essential for binding to and inhibiting the HMG-CoA reductase enzyme. |

The Dynamic Interconversion: Lactonization and Hydrolysis

The reversible conversion between pravastatin and its lactone is a critical aspect of its chemistry and pharmacology. This equilibrium is primarily driven by pH.

-

Acidic Conditions (e.g., Stomach): Favor the formation of the more lipophilic lactone form through intramolecular esterification (lactonization).[4][10]

-

Physiological and Alkaline Conditions (e.g., Plasma, Intestine): Promote the hydrolysis of the lactone ring, yielding the active hydroxy acid form.[11] In human plasma at physiological pH, a substantial portion of the lactone form converts to the active hydroxy acid.[11]

This dynamic is crucial for understanding the absorption, metabolism, and potential for drug-drug interactions.

Experimental Protocols

Accurate quantification and characterization of pravastatin and its lactone require robust analytical methods. Below are detailed methodologies based on published literature.

UHPLC-MS/MS for Simultaneous Quantification in Biological Matrices

This method is highly sensitive and specific for determining the concentrations of both pravastatin and its lactone in plasma and urine.

a. Sample Preparation (from Rat Plasma) [12][13]

-

To a 50 µL plasma sample, add an internal standard (e.g., deuterium-labeled pravastatin and pravastatin lactone).

-

Precipitate proteins by adding acetonitrile (B52724).

-

Perform microextraction by packed sorbent (MEPS) using a C8 sorbent.

-

Elute the analytes with a mixture of acetonitrile and 0.01 M ammonium (B1175870) acetate (B1210297) pH 4.5 (90:10, v/v).

b. Chromatographic Conditions [12][13][14][15]

-

Column: BEH C18 (50 mm × 2.1 mm, 1.7 µm) or Cortecs™ C18 (2.1 x 100mm, 1.8µm).

-

Mobile Phase: Gradient elution with acetonitrile and 1mM ammonium acetate at pH 4.0 or 10mM methylammonium (B1206745) acetate buffer (pH 4.5).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

c. Mass Spectrometric Detection [12][13][14][15]

-

Ionization Mode: Electrospray Ionization (ESI), operated in negative mode for pravastatin and positive mode for pravastatin lactone.

-

Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

Pravastatin (Negative ESI): m/z 423.2 → 321.1

-

Pravastatin Lactone (Positive ESI): m/z 438.2 → 183.1 (as an ammonium adduct)

-

Capillary Zone Electrophoresis (CZE) for Separation of Degradation Products

CZE is an effective technique for separating pravastatin from its degradation products, including the lactone.

a. Sample and Buffer Preparation [4]

-

Prepare a sample solution of pravastatin at a concentration of 75 µg/mL in an acidic medium (pH 2) to induce degradation.

-

Prepare a running buffer (Background Electrolyte - BGE) of 25 mmol/L sodium tetraborate, adjusted to pH 9.3.

-

For micellar electrokinetic chromatography (MEKC) to enhance separation, add 25 mmol/L sodium dodecyl sulphate (SDS) to the BGE.

b. Electrophoretic Conditions [4]

-

Capillary: Fused silica (B1680970) capillary.

-

Voltage: 30 kV.

-

Temperature: Maintained at a constant temperature (e.g., 25°C).

-

Detection: UV detection at a wavelength corresponding to the chromophore (e.g., 238 nm).

Signaling Pathway: Mechanism of Action

Pravastatin, in its active hydroxy acid form, exerts its therapeutic effect by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. The lactone form does not possess this inhibitory activity and must be hydrolyzed to the active form.

Conclusion

The physicochemical dichotomy between pravastatin and its lactone metabolite is a clear illustration of how subtle structural changes can profoundly impact a drug's properties and biological function. Pravastatin's hydrophilicity, a result of its open hydroxy acid structure, is key to its therapeutic profile. In contrast, the lipophilic lactone is an inactive species that exists in a dynamic, pH-dependent equilibrium with the active drug. A thorough understanding and precise analytical characterization of both forms are essential for the development, quality control, and clinical application of pravastatin-based therapies.

References

- 1. Pravastatin | C23H36O7 | CID 54687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Pravastatin lactone | C23H34O6 | CID 9931182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. Pravastatin Lactone | 85956-22-5 [chemicalbook.com]

- 8. Relative lipophilicities, solubilities, and structure-pharmacological considerations of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors pravastatin, lovastatin, mevastatin, and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Determination of pravastatin and pravastatin lactone in rat plasma and urine using UHPLC-MS/MS and microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. "Quantification of pravastatin acid, lactone and isomers in human plasm" by Leon van Haandel, Kim T. Gibson et al. [scholarlyexchange.childrensmercy.org]

- 15. Quantification of pravastatin acid, lactone and isomers in human plasma by UHPLC-MS/MS and its application to a pediatric pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: UHPLC-MS/MS Method for the Quantification of Pravastatin in Human Plasma Using Pravastatin Lactone-D3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pravastatin (B1207561) is a widely prescribed medication belonging to the statin class of drugs, which are used to lower cholesterol and prevent cardiovascular disease.[1] Accurate and sensitive quantification of pravastatin in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a robust and validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the determination of pravastatin in human plasma. The method employs a stable isotope-labeled internal standard, Pravastatin Lactone-D3, to ensure high accuracy and precision.

Pravastatin is a hydrophilic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] The use of a deuterated internal standard that is structurally similar to the analyte helps to compensate for variations in sample preparation and matrix effects, leading to more reliable results.[2] This method is sensitive, specific, and suitable for high-throughput analysis in a clinical or research setting.

Experimental Protocols

This section provides a detailed methodology for the quantification of pravastatin in human plasma.

1. Materials and Reagents

-

Pravastatin sodium salt (Reference Standard)

-

This compound (Internal Standard)[3]

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Strata-X)[1]

2. Standard Solutions Preparation

-

Pravastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve pravastatin sodium salt in methanol to obtain a final concentration of 1 mg/mL.[1]

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to obtain a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the pravastatin stock solution in a mixture of acetonitrile and water (50:50, v/v) to create working standards for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (350 ng/mL): Dilute the this compound stock solution with the dilution solution to achieve a final concentration of 350 ng/mL.[1]

3. Sample Preparation (Solid Phase Extraction - SPE)

-

Thaw frozen human plasma samples on ice.

-

To 250 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (350 ng/mL).[1]

-

Vortex mix for 10 seconds.

-

Condition an SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for UHPLC-MS/MS analysis.

4. UHPLC Conditions

-

UHPLC System: A suitable UHPLC system capable of delivering accurate and precise gradients.

-

Column: Hypurity Advance C18, 50 x 4.6 mm, 5 µm.[1]

-

Mobile Phase A: 2 mM Ammonium formate (B1220265) in water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: Isocratic elution with 80% Mobile Phase B.[1]

-

Flow Rate: 0.5 mL/min.[1]

-

Injection Volume: 10 µL.[1]

-

Column Temperature: Ambient.

-

Run Time: 2 minutes.[1]

5. MS/MS Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[1]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

6. Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation, including assessments of selectivity, linearity, accuracy, precision, recovery, and stability.

-

Linearity: The calibration curve was linear over the concentration range of 5.078 ng/mL to 210.534 ng/mL for pravastatin in human plasma.[1] The correlation coefficient (r²) was consistently greater than 0.99.[1]

-

Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The precision (%CV) and accuracy (%RE) were within ±15% for all QC levels, and within ±20% for the LLOQ.[1]

-

Recovery: The extraction recovery of pravastatin and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards. The mean recovery for pravastatin was 87.50% and for a similar internal standard (omeprazole) was 93.55%.[1]

-

Matrix Effect: The matrix effect was assessed by comparing the peak areas of analytes in post-extraction spiked plasma samples to those in neat solutions. The IS-normalized matrix factor was close to 1, indicating minimal matrix effects.[1]

-

Stability: The stability of pravastatin in plasma was evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

Data Presentation

Table 1: UHPLC-MS/MS Method Parameters

| Parameter | Value |

| UHPLC System | |

| Column | Hypurity Advance C18, 50 x 4.6 mm, 5 µm[1] |

| Mobile Phase | Acetonitrile: 2mM Ammonium Formate (80:20, v/v)[1] |

| Flow Rate | 0.5 mL/min[1] |

| Injection Volume | 10 µL[1] |

| Run Time | 2 minutes[1] |

| MS/MS System | |

| Ionization Mode | ESI Negative[1] |

| MRM Transition (Pravastatin) | m/z 423.1 → 321.2[1] |

| MRM Transition (IS) | To be optimized for this compound |

Table 2: Method Validation Summary

| Validation Parameter | Result |

| Linearity Range | 5.078 – 210.534 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99[1] |

| Lower Limit of Quantification (LLOQ) | 5.078 ng/mL[1] |

| Intra-day Precision (%CV) | < 9%[1] |

| Inter-day Precision (%CV) | < 9%[1] |

| Accuracy (% Nominal) | Within 85-115% |

| Recovery (Pravastatin) | 87.50%[1] |

Mandatory Visualization

Caption: Experimental workflow for pravastatin quantification.

Caption: Logical relationship for quantification.

References

Application Note: High-Throughput Analysis of Pravastatin in Human Plasma by LC-MS/MS Using a Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pravastatin (B1207561) is a competitive inhibitor of HMG-CoA reductase, an enzyme that catalyzes a rate-limiting step in cholesterol biosynthesis.[1] It is widely prescribed to treat hypercholesterolemia and reduce the risk of cardiovascular events. Accurate and reliable quantification of pravastatin in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of pravastatin in human plasma. The protocol incorporates a stable isotope-labeled internal standard (Pravastatin-d3) to ensure high accuracy and precision.[2][3] Three common sample preparation techniques are presented: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Experimental Protocols

This section outlines the detailed methodologies for the sample preparation and analysis of pravastatin in human plasma.

Materials and Reagents

-

Pravastatin sodium reference standard

-

Pravastatin-d3 sodium (internal standard, IS)[2]

-

HPLC-grade acetonitrile (B52724), methanol (B129727), ethyl acetate (B1210297), and methyl tertiary butyl ether[1][4]

-

Formic acid and ammonium (B1175870) acetate[1][2]

-

Ultrapure water

-

Human plasma (K2-EDTA)

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of pravastatin and pravastatin-d3 in methanol at a concentration of 1 mg/mL.[1]

-

Working Standard Solutions: Prepare working standard solutions of pravastatin by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

-

Internal Standard Working Solution: Prepare a working solution of pravastatin-d3 at a suitable concentration (e.g., 100 ng/mL) in 30% acetonitrile.[2]

-

Calibration Standards and QC Samples: Spike blank human plasma with appropriate volumes of the pravastatin working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation Procedures

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.[5]

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.[2]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

To 500 µL of plasma sample, add 10 µL of the internal standard working solution and 10 µL of 10% (v/v) formic acid.[2]

-

Vortex for 1 minute.

-

Add 1.0 mL of ethyl acetate and vortex vigorously for 3 minutes.[2]

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.[2]

-

Transfer the organic layer to a clean tube and repeat the extraction step.

-

Evaporate the combined organic layers to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Condition a polymeric SPE cartridge (e.g., Strata-X) with 1.0 mL of methanol followed by 1.0 mL of ultrapure water.[6]

-

To 250 µL of plasma sample, add 25 µL of the internal standard working solution and vortex.[6]

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1.0 mL of washing solution (e.g., 5% methanol in water).

-

Elute the analyte and internal standard with 1.0 mL of mobile phase.[6]

-

Inject an aliquot of the eluate into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., Hypurity Advance C18, 50 x 4.6 mm, 5 µm).[6]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and 2 mM ammonium formate (B1220265) or 5 mM ammonium acetate.[1][6]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.[6]

-

MRM Transitions:

Data Presentation

The following tables summarize the quantitative data from validated methods for pravastatin analysis in human plasma.

Table 1: Comparison of Sample Preparation Methods

| Parameter | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery | >80%[7] | 93.8% - 99.5%[2] | 87.5%[6] |

| Matrix Effect | Can be significant | Minimized with proper solvent selection[2] | Generally low[8] |

| Simplicity | High | Moderate | Moderate |

| Cost | Low | Low | High |

| Throughput | High | Moderate | Can be automated for high throughput |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.106 - 100 ng/mL[2][9] |

| Lower Limit of Quantification (LLOQ) | 0.106 ng/mL[2] |

| Intra-day Precision (%RSD) | < 10%[2] |

| Inter-day Precision (%RSD) | < 7%[2] |

| Intra-day Accuracy (%) | 97.2% - 104%[2] |

| Inter-day Accuracy (%) | 98.8% - 106%[2] |

Visualizations

Experimental Workflow

Caption: Workflow for Pravastatin Sample Preparation and Analysis.

Pravastatin Metabolism Pathway

Caption: Major Metabolic Pathways of Pravastatin.[10]

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Method Development and Validation for the Determination of Pravastatin in Human Plasma by Lc-Ms/Ms | Semantic Scholar [semanticscholar.org]

- 4. High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03423A [pubs.rsc.org]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. researchgate.net [researchgate.net]

- 8. A rapid and specific approach for direct measurement of pravastatin concentration in plasma by LC-MS/MS employing solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. droracle.ai [droracle.ai]

Application Note: High-Throughput Analysis of Statins in Human Plasma using Solid-Phase Extraction with Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantification of various statins in human plasma. The method incorporates the use of deuterated internal standards to ensure high accuracy and precision, compensating for variability during sample preparation and analysis. Subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity for pharmacokinetic studies and therapeutic drug monitoring. This document provides detailed experimental protocols, quantitative performance data, and visual workflows to aid researchers in implementing this methodology.

Introduction

Statins are a class of lipid-lowering medications that act by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1] Accurate measurement of statin concentrations in biological matrices is crucial for drug development, clinical trials, and personalized medicine. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis.[2] The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is best practice in quantitative bioanalysis as it effectively corrects for matrix effects and variations in extraction recovery and instrument response.[3][4] This protocol provides a generalized yet detailed procedure for the extraction of common statins from human plasma, which can be adapted for specific statin compounds.

Statin Mechanism of Action: HMG-CoA Reductase Pathway

Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the bloodstream.

Caption: Mechanism of action of statins via inhibition of the HMG-CoA reductase pathway.

Experimental Protocols

Materials and Reagents

-

Blank human plasma

-

Statin analytical standards (e.g., Atorvastatin, Simvastatin, Rosuvastatin, Pravastatin, Fluvastatin, Lovastatin, Pitavastatin)

-

Deuterated internal standards (e.g., Atorvastatin-d5, Simvastatin-d6, Rosuvastatin-d6)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Ammonium acetate

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, HLB)

Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of each statin and deuterated internal standard in methanol at a concentration of 1 mg/mL.

-